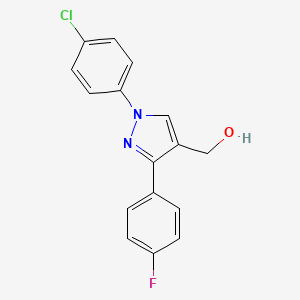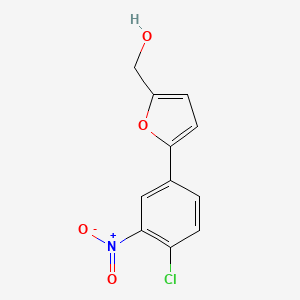
(5-(4-Chloro-3-nitrophenyl)furan-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(4-Chloro-3-nitrophenyl)furan-2-yl)methanol: is an organic compound characterized by a furan ring substituted with a 4-chloro-3-nitrophenyl group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(4-Chloro-3-nitrophenyl)furan-2-yl)methanol typically involves the following steps:
Nitration: The starting material, 4-chlorophenyl, undergoes nitration to introduce a nitro group at the 3-position.
Furan Ring Formation: The nitrated compound is then subjected to a cyclization reaction to form the furan ring.
Methanol Addition: Finally, the furan derivative is reacted with formaldehyde under basic conditions to introduce the methanol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and stringent control of reaction conditions to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(5-(4-Chloro-3-nitrophenyl)furan-2-yl)methanol: can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products
Oxidation: (5-(4-Chloro-3-nitrophenyl)furan-2-yl)formaldehyde or (5-(4-Chloro-3-nitrophenyl)furan-2-yl)carboxylic acid.
Reduction: (5-(4-Chloro-3-aminophenyl)furan-2-yl)methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5-(4-Chloro-3-nitrophenyl)furan-2-yl)methanol: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-(4-Chloro-3-nitrophenyl)furan-2-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The
Properties
Molecular Formula |
C11H8ClNO4 |
|---|---|
Molecular Weight |
253.64 g/mol |
IUPAC Name |
[5-(4-chloro-3-nitrophenyl)furan-2-yl]methanol |
InChI |
InChI=1S/C11H8ClNO4/c12-9-3-1-7(5-10(9)13(15)16)11-4-2-8(6-14)17-11/h1-5,14H,6H2 |
InChI Key |
AJOLSHDPULRMEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)CO)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


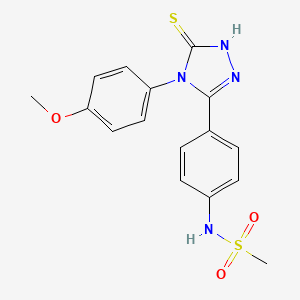
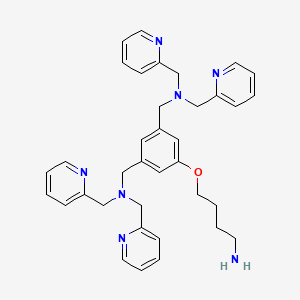
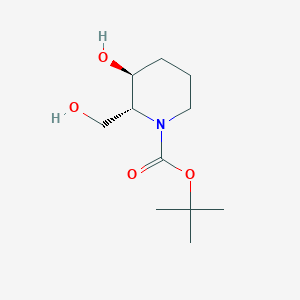
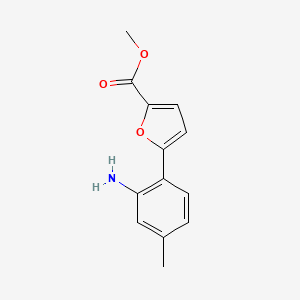
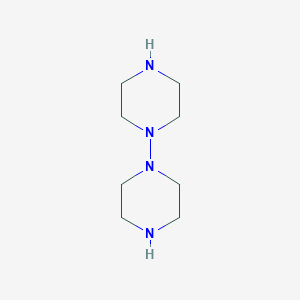
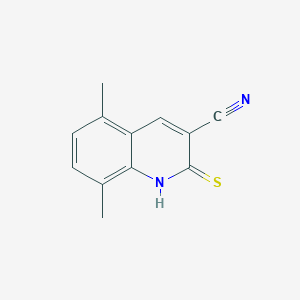

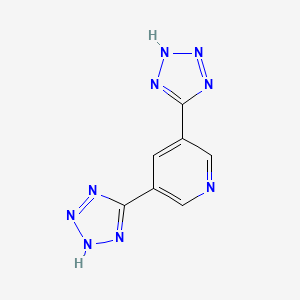
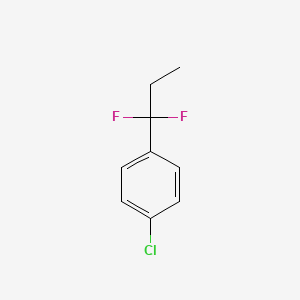
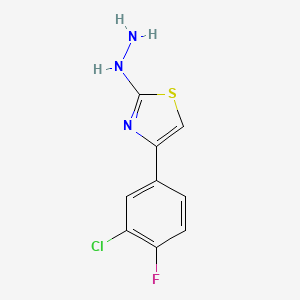
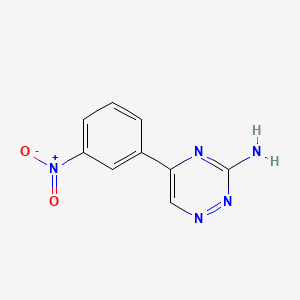
![5-[(E)-(4-bromophenyl)methylidene]-2-imino-1,3-thiazolan-4-one](/img/structure/B11766919.png)
